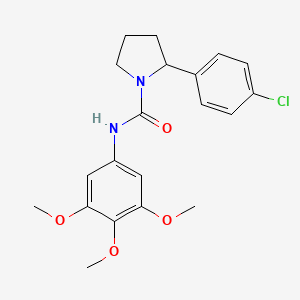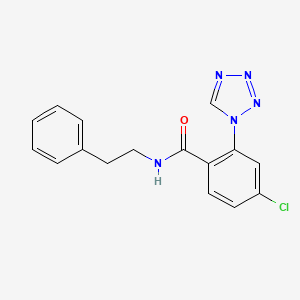
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as CT-3, is a synthetic compound that was first synthesized in 1995. CT-3 belongs to the class of compounds known as cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system is involved in a wide variety of physiological processes, including pain perception, immune function, and mood regulation.
作用机制
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide interacts with the endocannabinoid system in the body, specifically with the CB2 receptor. The CB2 receptor is primarily found in immune cells, and is involved in regulating immune function and inflammation. 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide binds to the CB2 receptor, leading to a reduction in inflammation and pain perception.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have antioxidant properties, and may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in the lab. This makes it a useful tool for studying the endocannabinoid system and the CB2 receptor.
One limitation of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is that it is not very selective for the CB2 receptor, and may also interact with other receptors in the body. This can make it difficult to study the specific effects of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide on the CB2 receptor.
未来方向
There are a number of future directions for research on 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of research could focus on developing more selective CB2 receptor agonists, which would allow for more specific study of the CB2 receptor.
Another area of research could focus on the potential therapeutic applications of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide in conditions such as Alzheimer's disease and Parkinson's disease. Further studies could also be conducted to investigate the potential use of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide in treating other conditions, such as cancer.
In conclusion, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It interacts with the endocannabinoid system in the body, and has been shown to have analgesic, anti-inflammatory, and antioxidant properties. While there are limitations to its use in lab experiments, 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide remains a useful tool for studying the endocannabinoid system and the CB2 receptor, and there are a number of future directions for research on this compound.
合成方法
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline, followed by reaction with pyrrolidine-1-carboxylic acid. The compound can also be synthesized using other methods, such as the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxyphenethylamine, followed by reaction with pyrrolidine-1-carboxylic acid.
科学研究应用
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as a treatment for pain. Studies have shown that 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has analgesic properties, and may be effective in treating both acute and chronic pain.
Another area of research has focused on 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide's potential anti-inflammatory properties. Studies have shown that 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide may be effective in reducing inflammation, and may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-11-15(12-18(26-2)19(17)27-3)22-20(24)23-10-4-5-16(23)13-6-8-14(21)9-7-13/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHMOPQGGHVCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(8-hydroxy-7-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6120525.png)
![3-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B6120527.png)
![4-({4-[2-cyano-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B6120531.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6120537.png)
![3-[1-(cyclohexylmethyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6120538.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(methoxycarbonyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B6120560.png)
![5-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzothiadiazole](/img/structure/B6120568.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6120575.png)

![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6120590.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)
![N-{2-[2-(1-naphthyloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6120602.png)
![2-[{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]-1-phenylethanol](/img/structure/B6120611.png)